molecular formula C47H80O17 B1139306 Notoginsenoside Ft1

Notoginsenoside Ft1

Número de catálogo: B1139306
Peso molecular: 917.1 g/mol
Clave InChI: LLXVPTXOKTYXHU-UGGLCNOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cardiovascular Health

Notoginsenoside Ft1 has shown promise in cardiovascular applications by inducing endothelium-dependent relaxation in mesenteric arteries through nitric oxide mediation. This effect may support its use in managing conditions like hypertension and atherosclerosis .

Wound Healing

In diabetic models, this compound has been observed to accelerate wound healing processes. It promotes fibroblast proliferation, enhances angiogenesis, and reduces inflammation, leading to faster re-epithelialization and granulation tissue formation. In a study, topical application of this compound reduced wound closure time significantly compared to control treatments .

Cancer Therapy

Recent studies have indicated that this compound can inhibit the growth of colorectal cancer by increasing the proportion of CD8+ T cells in tumor-bearing mice through the USP9X signaling pathway. This suggests a potential role in immunotherapy for cancer treatment .

Case Studies

Study Findings Implications
Study on Diabetic Foot UlcersTopical application reduced healing time from 20.9 days to 15.8 days compared to control .Potential clinical application for diabetic patients with chronic wounds.
Research on ObesityFt1 increased adipose lipolysis and GLP-1 secretion in diet-induced obese mice .Indicates potential for treating obesity-related metabolic disorders.
Colorectal Cancer StudyIncreased CD8+ T cell proportion linked to tumor growth inhibition .Suggests utility in enhancing anti-tumor immune responses.

Mecanismo De Acción

Notoginsenoside Ft1 ejerce sus efectos a través de varios objetivos y vías moleculares:

Análisis Bioquímico

Biochemical Properties

Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, this compound increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of this compound .

Temporal Effects in Laboratory Settings

It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

Comparación Con Compuestos Similares

Notoginsenoside Ft1 es único entre los ginsenósidos debido a sus actividades farmacológicas y objetivos moleculares específicos. Los compuestos similares incluyen:

  • Notoginsenoside Fa
  • Notoginsenoside Fc
  • Ginsenoside Rb1
  • Ginsenoside Rc
  • Ginsenoside Rb2
  • Ginsenoside Rb3
  • Ginsenoside Rd
  • Notoginsenoside Fe
  • Ginsenoside Rd2
  • Gypenoside IX
  • 20(S)-Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • Notoginsenoside SFt3
  • Ginsenoside Rk1
  • Ginsenoside Rg5
  • 20(S)-Ginsenoside Rh2 .

This compound destaca por su doble función como agonista de TGR5 y antagonista de FXR, que no se observa comúnmente en otros ginsenósidos .

Actividad Biológica

Notoginsenoside Ft1 (Ft1) is a saponin derived from Panax notoginseng, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have elucidated various biological activities of Ft1, highlighting its potential therapeutic applications, particularly in wound healing, hemostasis, and metabolic disorders.

1. Wound Healing

A pivotal study demonstrated that this compound promotes fibroblast proliferation and collagen production through the PI3K/Akt/mTOR signaling pathway. In an excisional wound splinting model using diabetic mice, topical application of Ft1 significantly reduced wound closure time by an average of 5.1 days compared to control treatments (15.8 days vs. 20.9 days). Key findings include:

  • Increased Collagen Production : Ft1 enhanced mRNA expressions of collagen-related genes (COL1A1, COL3A1), TGF-β1, TGF-β3, and fibronectin.
  • Enhanced Angiogenesis : It elevated levels of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF).
  • Reduced Inflammation : Ft1 treatment led to decreased mRNA levels of pro-inflammatory markers such as TNF-α and IL-6 in diabetic wounds .

2. Hemostatic Effects

This compound exhibits significant procoagulant activity by enhancing platelet aggregation. It acts primarily through the P2Y12 receptor on platelets, leading to:

  • Dose-Dependent Platelet Aggregation : Ft1 was found to be the most potent among various saponins tested, facilitating significant platelet aggregation and reducing bleeding time.
  • Intracellular Signaling Activation : The compound increased cytosolic Ca²⁺ levels and modulated cAMP production via the P2Y12 receptor signaling pathway, implicating it in the enhancement of thrombus formation .

Metabolic Effects

Recent research has identified Ft1 as a dual-action compound, acting as an agonist for TGR5 while antagonizing FXR in metabolic contexts:

  • Fat Browning and Lipolysis : In diet-induced obese mice, Ft1 increased lipolysis and promoted fat browning in adipose tissues.
  • GLP-1 Secretion : The compound induced secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism.
  • Bile Acid Regulation : By antagonizing FXR, Ft1 elevated serum bile acids, contributing to improved metabolic profiles in high-fat diet-induced obesity .

Summary of Findings

The biological activities of this compound can be summarized in the following table:

Biological Activity Mechanism Key Findings
Wound HealingPI3K/Akt/mTORReduced wound closure time by 5.1 days; increased collagen production; enhanced angiogenesis; reduced inflammation markers.
HemostasisP2Y12 receptor activationInduced dose-dependent platelet aggregation; reduced bleeding time; increased intracellular Ca²⁺ levels.
Metabolic RegulationTGR5 agonist/FXR antagonistPromoted fat browning; increased GLP-1 secretion; elevated bile acid levels in serum.

Case Studies and Clinical Implications

Research has indicated that this compound could be beneficial for patients with diabetic foot ulcers (DFUs) due to its multifaceted role in enhancing wound healing processes. Additionally, its hemostatic properties suggest potential applications in treating bleeding disorders or during surgical procedures where rapid clot formation is desirable.

Furthermore, the metabolic effects observed in animal models indicate that Ft1 may offer therapeutic avenues for managing obesity and associated metabolic syndromes.

Propiedades

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVPTXOKTYXHU-UGGLCNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.